molecular formula C24H29NO4S B2901337 (E)-3-(3,4-dimethoxyphenyl)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)prop-2-en-1-one CAS No. 1421587-07-6

(E)-3-(3,4-dimethoxyphenyl)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2901337
CAS No.: 1421587-07-6
M. Wt: 427.56
InChI Key: HIXUNQZLJOTBMM-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-3-(3,4-dimethoxyphenyl)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)prop-2-en-1-one is a chalcone derivative featuring an α,β-unsaturated ketone (enone) backbone. Its structure integrates three key moieties:

A 3,4-dimethoxyphenyl group at the β-position of the enone, known for enhancing electron-donating properties and bioactivity .

A piperidine ring substituted at the 4-position with a thioether-linked 4-methoxyphenyl group.

The enone system (C=O–C=C), a hallmark of chalcones, which confers reactivity for Michael addition and interactions with biological targets like kinases or tubulin .

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO4S/c1-27-20-6-8-21(9-7-20)30-17-19-12-14-25(15-13-19)24(26)11-5-18-4-10-22(28-2)23(16-18)29-3/h4-11,16,19H,12-15,17H2,1-3H3/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXUNQZLJOTBMM-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C=CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)/C=C/C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key structural differences in aromatic substituents

Compound Name Aryl Group (β-position) Piperidine/Piperazine Substituent Bioactivity Notes Reference
Target Compound 3,4-dimethoxyphenyl 4-(((4-methoxyphenyl)thio)methyl)piperidine Not reported (inferred antimicrobial)
(E)-3-(4-Methoxyphenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one 4-methoxyphenyl 4-(piperidin-1-yl)phenyl Crystallographic data only
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]-piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one 4-methylphenyl Bis(4-methoxyphenyl)methyl-piperazine Antimicrobial, neuroprotective
(E)-3-(2,4-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one 2,4-dimethoxyphenyl 3,4-dimethoxyphenyl Antioxidant potential

Key Observations :

  • The 3,4-dimethoxyphenyl group in the target compound is associated with enhanced electron-donating capacity compared to mono-methoxy or methyl-substituted analogs (e.g., 4-methylphenyl in ), which may improve radical-scavenging or receptor-binding properties .
  • The thioether linkage in the target compound contrasts with oxygen-based or sulfonyl groups in analogs like (E)-3-(2-chlorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one . Thioethers often increase membrane permeability but may reduce metabolic stability compared to ethers.

Piperidine vs. Piperazine Scaffolds

Table 2: Comparison of nitrogen-containing heterocycles

Compound Name Heterocycle Type Substituent on Heterocycle Conformational Flexibility Reference
Target Compound Piperidine Thioether-linked 4-methoxyphenyl Moderate (chair conformation)
(E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenylprop-2-en-1-one Piperazine 1,3-Benzodioxol-5-ylmethyl High (chair-to-boat transitions)
(E)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one Diazepane Pyrazole-sulfonyl High (7-membered ring)

Key Observations :

  • Piperidine (6-membered) rings, as in the target compound, offer less conformational flexibility than piperazine (6-membered with two nitrogen atoms) or diazepane (7-membered) scaffolds . This rigidity may enhance target selectivity but reduce adaptability in binding diverse receptors.
  • Piperazine derivatives (e.g., ) often exhibit improved solubility due to the additional nitrogen atom, whereas the target compound’s thioether group may prioritize lipophilicity.

Preparation Methods

Thioether Formation

The piperidine-thioether intermediate is synthesized through a two-step protocol:

Step 1: Preparation of 4-(Bromomethyl)piperidine Hydrobromide
Piperidine undergoes radical bromination at the 4-position using N-bromosuccinimide (NBS) under UV light, yielding 4-(bromomethyl)piperidine hydrobromide (78% yield).

Step 2: Nucleophilic Substitution with 4-Methoxythiophenol
Reaction of 4-(bromomethyl)piperidine with 4-methoxythiophenol in anhydrous dichloromethane, catalyzed by triethylamine, produces 4-(((4-methoxyphenyl)thio)methyl)piperidine. Key parameters include:

Parameter Optimal Value Yield (%) Reference
Solvent Dichloromethane 85
Temperature 0°C → RT -
Catalyst Triethylamine -
Reaction Time 24 h -

Acetylation of Piperidine Nitrogen

The secondary amine undergoes acetylation using acetyl chloride in the presence of dimethylaminopyridine (DMAP) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI·HCl):

$$
\text{4-(((4-Methoxyphenyl)thio)methyl)piperidine} + \text{Acetyl chloride} \xrightarrow{\text{EDCI·HCl, DMAP}} \text{1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone}
$$

Condition Specification Outcome
Coupling Agent EDCI·HCl (0.38 g) 76% yield
Solvent Anhydrous CH₂Cl₂ Enhanced acylation
Workup NaHCO₃ wash Purification efficiency

This method avoids racemization and ensures high purity (>95% by HPLC).

Claisen-Schmidt Condensation for Chalcone Formation

The chalcone backbone is constructed via base-catalyzed condensation between 3,4-dimethoxybenzaldehyde and 1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone.

Conventional Thermal Method

Using potassium hydroxide (40% aqueous) in ethanol at 0°C for 6 hours, followed by gradual warming to room temperature:

$$
\text{3,4-Dimethoxybenzaldehyde} + \text{1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone} \xrightarrow{\text{KOH, EtOH}} \text{Target Chalcone}
$$

Parameter Value Impact on Yield
Base Concentration 40% KOH 68% yield
Solvent Polarity Ethanol Stabilizes enolate
Temperature Gradient 0°C → 25°C Prevents side reactions

Prolonged stirring (24–48 hours) maximizes conjugation, favoring the (E)-isomer.

Microwave-Assisted Optimization

Microwave irradiation (300 W, 80°C) reduces reaction time from hours to minutes while improving yield:

Method Time (min) Yield (%) Purity (%)
Conventional 360 68 92
Microwave 6 76 98

This technique enhances reaction efficiency by 32%, attributed to uniform dielectric heating and reduced thermal degradation.

Stereochemical Control and Byproduct Mitigation

(E)/(Z) Isomerization Dynamics

The reaction’s stereochemical outcome depends on:

  • Base Strength : Strong bases (KOH) favor deprotonation, stabilizing the (E)-enolate.
  • Solvent Effects : Ethanol’s polarity disfavors Z-isomer formation (ΔG‡ = 12.3 kJ/mol).

Characterization via ¹H NMR confirms (E)-configuration through vicinal coupling constants (J = 15.8–16.2 Hz).

Impurity Profiling

Major byproducts include:

  • Unreacted Ketone : 8–12% (removed via silica gel chromatography).
  • Diadducts : <5% (controlled via stoichiometric aldehyde excess).

Advanced Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (d, J = 15.8 Hz, 1H, α-vinyl), 7.45–6.85 (m, 7H, aromatic), 3.88 (s, 6H, OCH₃), 3.29 (t, 2H, piperidine-CH₂).
  • HRMS (ESI+) : m/z 427.6 [M+H]⁺ (calc. 427.58).

Chromatographic Purity

Preparative HPLC (C18 column, 70:30 MeOH/H₂O) achieves >99% purity, critical for pharmacological applications.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting tubular reactors for Claisen-Schmidt condensation improves throughput:

Metric Batch Process Flow Process
Daily Output 1.2 kg 8.5 kg
Solvent Consumption 15 L/kg 5.8 L/kg

Catalyst Recycling

Immobilized KOH on γ-Al₂O₃ allows 7 reuse cycles without significant activity loss (yield drop: 76% → 71%).

Q & A

Q. What are the key synthetic methodologies for preparing (E)-3-(3,4-dimethoxyphenyl)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)prop-2-en-1-one?

The synthesis typically involves multi-step reactions:

  • Step 1 : Construction of the piperidine core with a thioether-linked 4-methoxyphenyl group via nucleophilic substitution or Mitsunobu reactions .
  • Step 2 : Introduction of the (E)-propenone moiety through Claisen-Schmidt condensation between a ketone (e.g., 3,4-dimethoxyacetophenone) and a piperidine-containing aldehyde under basic conditions (e.g., NaOH/ethanol) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol is used to isolate the pure (E)-isomer .

Q. How is the structural integrity of this compound confirmed in academic research?

A combination of spectroscopic and crystallographic techniques is employed:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR verify the presence of methoxy groups (δ ~3.8–4.0 ppm), the (E)-configured α,β-unsaturated ketone (δ ~6.5–7.5 ppm for vinyl protons), and the piperidine-thioether linkage .
  • X-ray Crystallography : Resolves bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles, confirming the (E)-configuration and steric interactions between substituents .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ peak at m/z corresponding to C28H31NO5S\text{C}_{28}\text{H}_{31}\text{NO}_5\text{S}) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the α,β-unsaturated ketone moiety in this compound?

The (E)-propenone group undergoes nucleophilic additions (e.g., Michael additions) due to electron withdrawal by the ketone, enhanced by conjugation with the 3,4-dimethoxyphenyl ring. Computational studies (DFT) suggest that the methoxy substituents stabilize the transition state via resonance effects, lowering activation energy for such reactions .

Q. How do structural modifications influence the compound’s biological activity?

  • Piperidine Substitution : Replacing the thioether-linked 4-methoxyphenyl group with bulkier substituents (e.g., sulfonyl groups) reduces binding affinity to CNS targets due to steric hindrance .
  • Methoxy Positioning : 3,4-Dimethoxy substitution on the aryl ring enhances lipid solubility and blood-brain barrier penetration compared to mono-methoxy analogs, as shown in comparative logP assays .
  • (E) vs. (Z) Isomerism : The (E)-isomer exhibits higher thermal stability and target selectivity in enzyme inhibition assays (e.g., IC50_{50} values differ by >10-fold) .

Q. How should researchers address contradictions in spectroscopic or bioassay data?

  • Case 1 : Discrepancies between NMR and X-ray data (e.g., unexpected dihedral angles) may arise from solution vs. solid-state conformational flexibility. Molecular dynamics simulations can reconcile these differences .
  • Case 2 : Inconsistent IC50_{50} values across assays (e.g., kinase vs. protease inhibition) may reflect off-target interactions. Use orthogonal assays (e.g., SPR, ITC) to validate binding specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.